N-(4-Chloro-2-fluorobenzyl)phthalimide
Overview
Description
N-(4-Chloro-2-fluorobenzyl)phthalimide: is an organic compound with the molecular formula C15H9ClFNO2 and a molecular weight of 289.69 g/mol . This compound is characterized by the presence of a phthalimide group attached to a 4-chloro-2-fluorobenzyl moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chloro-2-fluorobenzyl)phthalimide typically involves the reaction of phthalimide with 4-chloro-2-fluorobenzyl chloride in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(4-Chloro-2-fluorobenzyl)phthalimide can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.
Oxidation Reactions: The compound can be oxidized to form various derivatives, depending on the oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like or in aqueous or alcoholic solutions.
Oxidation: Reagents such as or in acidic conditions.
Reduction: Reagents like or in anhydrous conditions.
Major Products:
Substitution: Formation of various substituted phthalimide derivatives.
Oxidation: Formation of phthalic acid derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
Chemistry: N-(4-Chloro-2-fluorobenzyl)phthalimide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology and Medicine: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of polymers , dyes , and agrochemicals . Its unique chemical properties make it suitable for various applications .
Mechanism of Action
The mechanism of action of N-(4-Chloro-2-fluorobenzyl)phthalimide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may interfere with cell cycle progression and induce apoptosis in cancer cells . The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- N-(4-Chlorobenzyl)phthalimide
- N-(2-Fluorobenzyl)phthalimide
- N-(4-Bromobenzyl)phthalimide
Uniqueness: N-(4-Chloro-2-fluorobenzyl)phthalimide is unique due to the presence of both chloro and fluoro substituents on the benzyl group. This dual substitution enhances its reactivity and potential biological activities compared to similar compounds with only one substituent .
Properties
IUPAC Name |
2-[(4-chloro-2-fluorophenyl)methyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFNO2/c16-10-6-5-9(13(17)7-10)8-18-14(19)11-3-1-2-4-12(11)15(18)20/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOKKIVRPGNMBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=C(C=C3)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378607 | |
Record name | N-(4-Chloro-2-fluorobenzyl)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
536761-10-1 | |
Record name | 2-[(4-Chloro-2-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=536761-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Chloro-2-fluorobenzyl)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-[(4-chloro-2-fluorophenyl)methyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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